![molecular formula C8H15NO2 B13190299 1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
1-[4-(Methylamino)oxolan-3-YL]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methylamino)oxolan-3-YL]propan-1-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is used primarily for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methylamino)oxolan-3-YL]propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(methylamino)oxolan-3-ylmethanol with a suitable acylating agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Methylamino)oxolan-3-YL]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-(Methylamino)oxolan-3-YL]propan-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(Methylamino)oxolan-3-YL]propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Similar in structure but with a piperazine ring instead of a methylamino group.
1-(Methylamino)-3-(piperidin-1-yl)propan-2-ol: Contains a piperidine ring and an additional hydroxyl group.
1-[4-(Methylamino)oxolan-3-yl]prop-2-en-1-one: Similar structure with a double bond in the propanone chain.
Uniqueness
1-[4-(Methylamino)oxolan-3-YL]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylamino group and oxolan ring structure make it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-[4-(methylamino)oxolan-3-yl]propan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-3-8(10)6-4-11-5-7(6)9-2/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
QBMCWJPLESTSLQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1COCC1NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


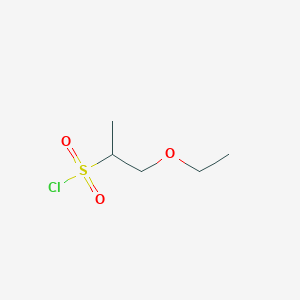
![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)
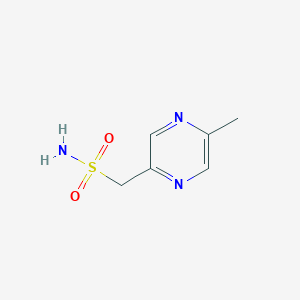
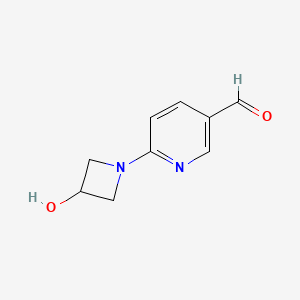

![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)



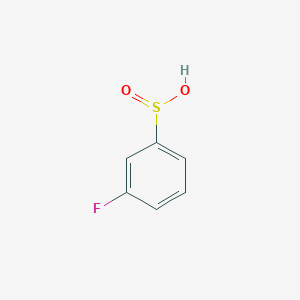
![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
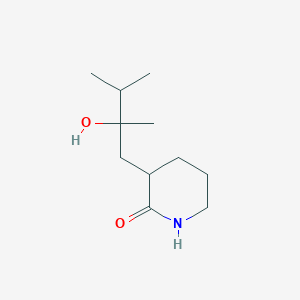
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13190291.png)
